molecular formula C11H11BrO2 B5618775 (4-bromophenyl) 3-methylbut-2-enoate

(4-bromophenyl) 3-methylbut-2-enoate

Cat. No.: B5618775
M. Wt: 255.11 g/mol
InChI Key: RDOXILXISZRPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromophenyl) 3-methylbut-2-enoate is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-methylbut-2-enoate moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl) 3-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 3-methylbut-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of Suzuki–Miyaura coupling, where 4-bromophenylboronic acid is coupled with 3-methylbut-2-en-1-yl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl) 3-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.

    Oxidation Reactions: The double bond in the 3-methylbut-2-enoate moiety can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., potassium carbonate)

    Oxidation: m-CPBA, osmium tetroxide, hydrogen peroxide

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Major Products Formed

    Substitution: Amino or thio-substituted derivatives

    Oxidation: Epoxides, diols

    Reduction: Alcohols

Scientific Research Applications

(4-bromophenyl) 3-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromophenyl) 3-methylbut-2-enoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release 4-bromophenylacetic acid and 3-methylbut-2-en-1-ol. These metabolites can further participate in metabolic pathways, leading to the formation of bioactive compounds.

The compound’s α,β-unsaturated ester moiety allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

(4-bromophenyl) 3-methylbut-2-enoate can be compared with other similar compounds such as:

    Methyl 3-bromomethylbut-3-enoate: Similar in structure but with a bromomethyl group instead of a bromophenyl group.

    Ethyl 3,3-diethoxypropionate: Used as a precursor in the synthesis of this compound.

    (E)-4-(4-Bromophenyl)but-3-en-2-one: Similar in structure but with a ketone group instead of an ester group.

The uniqueness of this compound lies in its combination of a bromophenyl group and an α,β-unsaturated ester moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromophenyl) 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXILXISZRPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1=CC=C(C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred, cooled (ice bath) suspension of sodium hydride (2.4 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL), 4-bromo phenol (17.3 g, 100 mmol) was added followed by 3,3,-dimethyl acryloyl chloride (11.14 mL, 100 mmol). After 4 hours at ambient temperature, the reaction mixture was poured into brine and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford an oil which was subjected to flash column chromatography over silica gel (230-400 mesh) using 2% ethyl acetate in hexane as the eluent to afford the title compound (15 g, 59%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Synthesis routes and methods II

Procedure details

To an ice bath cooled solution of 1.66 g (69.2 mmol) of NaH (60% suspension in mineral oil) in 25 ml of dry THF was added slowly under argon a solution of 10.0 g (57.8 mmol) of 4-bromophenol in 50 ml of dry THF. The mixture was stirred at 0 degrees C. for 30 minutes and then treated with a solution of 6.85 g (6.44 ml, 57.8 mmol) of dimethylacryloyl chloride in 25 ml of dry THF. The cooling bath was then removed and the mixture allowed to warm to room temperature. The organic layer was separated and the aqueous layer was washed with 2×25 ml of ether. The combined organic layers were washed with 2×50 ml of water, brine and dried (MgSO4). The solvent was removed in-vacuo and the residue purified using flash chromatography (SiO2 ; 5% ethyl acetate in hexanes) to give the title compound as a pale yellow oil.
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.